4-Hydroxy-4-(3-iso-propylphenyl)-1-methylpiperidine
Description
4-Hydroxy-4-(3-iso-propylphenyl)-1-methylpiperidine is a piperidine derivative characterized by a hydroxyl group and a 3-iso-propylphenyl substituent at the 4-position of the piperidine ring, with a methyl group attached to the nitrogen atom at the 1-position. Piperidine derivatives are widely utilized as intermediates in drug synthesis due to their versatile reactivity and ability to modulate physicochemical properties .
Properties
IUPAC Name |
1-methyl-4-(3-propan-2-ylphenyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12(2)13-5-4-6-14(11-13)15(17)7-9-16(3)10-8-15/h4-6,11-12,17H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCQRDPCRGWSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C2(CCN(CC2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 1-Methyl-4-piperidone with 3-Isopropylphenylmagnesium Bromide
The most direct route involves the nucleophilic addition of a 3-isopropylphenyl Grignard reagent to 1-methyl-4-piperidone. This method, adapted from US Patent 2,880,211, proceeds via a two-step mechanism:
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Grignard Addition : 1-Methyl-4-piperidone reacts with 3-isopropylphenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −78°C to form a magnesium alkoxide intermediate.
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Acidic Hydrolysis : Quenching with aqueous ammonium chloride yields 4-hydroxy-4-(3-iso-propylphenyl)-1-methylpiperidine.
Optimization Insights :
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Temperature Control : Lower temperatures (−78°C) minimize side reactions such as over-addition or ketone reduction.
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Solvent Selection : THF outperforms diethyl ether due to superior solubility of the Grignard reagent.
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Yield : Reported yields range from 70–85% for analogous arylpiperidines.
Side Reactions :
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Incomplete Addition : Steric hindrance from the isopropyl group may necessitate extended reaction times (8–12 hours).
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Proton Transfer : Competing enolization of the 4-piperidone can occur, mitigated by using freshly distilled reagents.
Hydrogenation of Pyridine Derivatives
Catalytic Hydrogenation of 1-Methyl-4-pyridone Precursors
An alternative route involves the hydrogenation of 1-methyl-4-pyridone derivatives bearing a 3-isopropylphenyl substituent. This method, inspired by Grygorenko et al., employs palladium or rhodium catalysts under moderate pressure (1–3 atm H₂).
Procedure :
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Substrate Preparation : 3-Isopropylphenyl-1-methyl-4-pyridone is synthesized via Friedel-Crafts acylation of isopropylbenzene with 1-methyl-4-pyridone.
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Hydrogenation : The substrate is treated with 5% Pd/C in ethanol at 50°C for 24 hours, yielding the target piperidine.
Advantages :
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Functional Group Tolerance : Halogens and ethers remain intact under these conditions.
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Scalability : Batch sizes up to 100 g have been reported with >90% purity.
Limitations :
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Byproduct Formation : Partial reduction of the aryl ring may occur if reaction temperatures exceed 60°C.
Aza-Michael Cyclization Strategies
Organocatalytic Intramolecular Aza-Michael Reaction
Recent advances in organocatalysis enable the stereoselective synthesis of 4-hydroxy-4-arylpiperidines. Pozo et al. demonstrated that quinoline-derived catalysts promote the cyclization of δ-amino enones into piperidines with excellent enantioselectivity (up to 95% ee).
Synthetic Pathway :
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Enamine Formation : React 3-isopropylphenylacetone with methylamine to generate an enamine.
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Cyclization : Treat with a quinoline-TFA catalyst system in dichloromethane at 25°C for 48 hours.
Key Parameters :
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Catalyst Loading : 10 mol% quinoline and 5 mol% TFA achieve optimal turnover.
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Stereochemical Control : The trans-diastereomer dominates (dr = 9:1) due to chair-like transition states.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Stereoselectivity |
|---|---|---|---|---|
| Grignard Addition | 70–85 | 95–98 | High | Low |
| Hydrogenation | 60–75 | 90–95 | Moderate | Moderate |
| Aza-Michael | 65–80 | 85–90 | Low | High |
Critical Evaluation :
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Grignard Addition excels in scalability but lacks stereocontrol.
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Hydrogenation balances yield and purity but requires specialized equipment.
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Aza-Michael Cyclization offers superior enantioselectivity at the expense of reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(3-iso-propylphenyl)-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming the corresponding alkane.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Hydroxy-4-(3-iso-propylphenyl)-1-methylpiperidine has potential therapeutic properties, making it a candidate for drug development:
- Neurological Disorders : The compound has been studied for its interaction with NMDA receptors, which are implicated in conditions such as Alzheimer's disease and schizophrenia. Its antagonistic properties at the NR1/2B subtype may provide neuroprotective benefits by modulating glutamate signaling pathways .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases .
The compound demonstrates significant biological activities due to its structural characteristics:
- Receptor Interactions : It acts as a modulator of neurotransmitter receptors, particularly NMDA and histamine H3 receptors. Studies indicate that it can influence enzyme activity related to neurotransmitter release and metabolism, potentially enhancing neurotransmitter levels in the central nervous system .
- In Vitro Studies : Research has shown that derivatives of this compound provide neuroprotective effects and exhibit significant antagonistic properties against histamine H3 receptors .
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(3-iso-propylphenyl)-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the iso-propylphenyl group can interact with hydrophobic pockets, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The table below compares key structural attributes of 4-Hydroxy-4-(3-iso-propylphenyl)-1-methylpiperidine with related compounds:
| Compound Name | Substituents (4-position) | Nitrogen Substituent | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| This compound | 3-iso-propylphenyl, -OH | Methyl | C15H23NO | 233.35 | High lipophilicity; hydrogen-bonding capacity |
| 4-(4-Fluorophenyl)-4-hydroxy piperidine | 4-fluorophenyl, -OH | Hydrogen | C11H14FNO | 195.23 | Electron-withdrawing fluorine enhances acidity of -OH |
| 1-BOC-4-(4-methoxyphenyl)-4-hydroxypiperidine | 4-methoxyphenyl, -OH | BOC group | C19H27NO5 | 349.43 | Protected amine; improved stability for synthesis |
| 1-Methylpiperidine | None | Methyl | C6H13N | 99.18 | Basic amine; no hydrogen-bonding groups |
Key Observations:
- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, a feature absent in 1-methylpiperidine, which may improve solubility and target interaction in biological systems .
- Electronic Effects : Fluorine in 4-(4-fluorophenyl)-4-hydroxy piperidine withdraws electron density, increasing the hydroxyl group’s acidity (pKa ~10–12) compared to the electron-donating iso-propyl group in the target compound (pKa ~12–14) .
Biological Activity
4-Hydroxy-4-(3-iso-propylphenyl)-1-methylpiperidine is a piperidine derivative notable for its complex structure, which includes a hydroxy group and an iso-propylphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of receptor interactions and enzyme modulation.
Chemical Structure and Properties
- IUPAC Name : 1-methyl-4-(3-propan-2-ylphenyl)piperidin-4-ol
- Molecular Formula : C15H23NO
- Molecular Weight : 233.36 g/mol
- InChI Key : InChI=1S/C15H23NO/c1-12(2)13-5-4-6-14(11-13)15(17)7-9-16(3)10-8-15/h4-6,11-12,17H,7-10H2,1-3H3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with active sites on enzymes or receptors, while the iso-propylphenyl group can engage in hydrophobic interactions, enhancing binding affinity and specificity.
Receptor Interactions
Research indicates that this compound may act as a modulator of certain neurotransmitter receptors, particularly:
- NMDA Receptors : It has been studied for its potential as an antagonist at the NR1/2B subtype of NMDA receptors, which are implicated in various neurological conditions .
Enzyme Modulation
The compound has shown promise in influencing enzyme activity within biological systems. Its structural characteristics allow it to interact with enzymes involved in neurotransmitter release and metabolism, potentially leading to enhanced neurotransmitter levels in the central nervous system .
In Vitro Studies
Several studies have demonstrated the efficacy of this compound in vitro:
- Histamine H3 Receptor Antagonism : In a study evaluating its effects on histamine H3 receptors, this compound exhibited significant antagonistic properties, suggesting potential applications in treating disorders characterized by histamine dysregulation .
- Neuroprotective Effects : Research has indicated that derivatives of this compound may provide neuroprotective benefits by modulating glutamate signaling pathways, which are critical in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 4-Hydroxy-4-(3-methylphenyl)-1-methylpiperidine | Moderate NMDA receptor antagonism | Lacks iso-propyl group; different activity profile |
| 4-Hydroxy-4-(phenyl)-1-methylpiperidine | Lower affinity for NMDA receptors | Simplified structure impacts binding affinity |
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable candidate for drug development:
Potential Therapeutic Uses
- Neurological Disorders : Given its interaction with NMDA receptors and histamine pathways, this compound could be explored for therapeutic applications in conditions like Alzheimer's disease and schizophrenia.
- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
Future Directions
Continued research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile.
- Structure–Activity Relationship (SAR) Analysis : To optimize derivatives for enhanced efficacy and reduced side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 4-Hydroxy-4-(3-iso-propylphenyl)-1-methylpiperidine?
- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution, catalytic hydrogenation, and hydroxylation. For example, piperidine derivatives are often synthesized using brominated intermediates (e.g., 3-iso-propylphenyl bromide) reacted with methylamine under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C). Post-synthetic purification via column chromatography (silica gel, CHCl₃/MeOH gradient) and recrystallization ensures ≥95% purity . Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time.
Q. How can structural characterization of this compound be validated using spectroscopic and chromatographic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the piperidine ring and hydroxyl group positions. For instance, H NMR should show distinct signals for the methyl group (δ ~1.2 ppm) and aromatic protons (δ ~7.3 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column can assess purity, while mass spectrometry (ESI-MS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 275.2) .
Q. What are the foundational pharmacological properties of this compound, and how are they assessed?
- Methodological Answer : Initial screening includes in vitro assays for receptor binding (e.g., GPCRs) and enzyme inhibition (e.g., CYP450 isoforms). For example, competitive binding assays using radiolabeled ligands (e.g., H-spiperone for dopamine receptors) quantify affinity (IC₅₀ values). Metabolic stability is tested via liver microsome incubation (human/rat), with LC-MS/MS monitoring parent compound degradation .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to optimize interactions with target proteins. Molecular docking (AutoDock Vina) identifies binding poses in receptors (e.g., serotonin 5-HT₂A), while molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. QSAR models further correlate substituent effects (e.g., electron-withdrawing groups) with activity .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell line variability). A systematic approach includes:
- Replicating assays under standardized protocols (e.g., ATP levels normalized across cell lines).
- Multi-variable regression analysis to isolate confounding factors (e.g., serum concentration in cell culture).
- Meta-analysis of published data to identify outliers or methodological biases .
Q. How can AI-driven reaction path search methods accelerate the discovery of novel analogs?
- Methodological Answer : Platforms like ICReDD integrate quantum chemical calculations (e.g., transition state analysis with Gaussian 16) and machine learning (e.g., neural networks trained on reaction databases) to predict feasible synthetic pathways. For instance, generative adversarial networks (GANs) propose derivatives with optimized LogP values (<3) and synthetic accessibility scores (<4.5) .
Q. What factorial design approaches optimize reaction conditions for scaled-up synthesis?
- Methodological Answer : A 2⁴ factorial design evaluates temperature (40–80°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 eq), and stirring rate (200–800 rpm). Response Surface Methodology (RSM) identifies interactions between variables, with yield as the response parameter. For example, ANOVA may reveal that temperature and solvent polarity account for 75% of variance in yield .
Q. How do impurities in the compound affect pharmacological outcomes, and how are they quantified?
- Methodological Answer : Impurity profiling via HPLC-MS/MS identifies byproducts (e.g., dehydroxylated analogs). Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. Pharmacological impact is tested by spiking pure compound with 5% impurities and repeating receptor binding assays to detect potency shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
